

1,4-dihydro-1,4-epoxynaphthalene CAS number and molecular weight.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Epoxynaphthalene

Cat. No.: B14758370

[Get Quote](#)

An In-Depth Technical Guide to 1,4-Dihydro-1,4-epoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of **1,4-dihydro-1,4-epoxynaphthalene**, a versatile bicyclic ether with significant applications in synthetic organic chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis via a Diels-Alder reaction, and explores its reactivity, particularly as a precursor to various substituted naphthalene derivatives. While direct biological signaling pathways for this compound are not extensively documented, its role as a key intermediate in the synthesis of potentially bioactive molecules is discussed.

Core Compound Properties

1,4-Dihydro-**1,4-epoxynaphthalene**, also known by synonyms such as 7-Oxabenzenorbornadiene, is a crystalline solid at room temperature.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	573-57-9	[2] [3]
Molecular Formula	C ₁₀ H ₈ O	[3]
Molecular Weight	144.17 g/mol	[2] [3]
Appearance	White to off-white crystalline solid	[4]
Melting Point	54-56 °C	[1]
Boiling Point	Not readily available	
Solubility	Sparingly soluble in water	[4]

Synthesis of 1,4-Dihydro-1,4-epoxynaphthalene

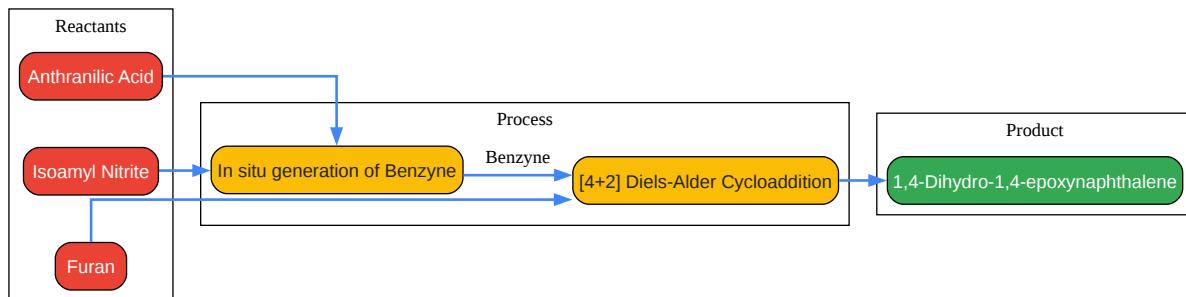
The primary route for the synthesis of 1,4-dihydro-**1,4-epoxynaphthalene** is the Diels-Alder reaction between benzyne and furan. Benzyne, a highly reactive intermediate, is typically generated *in situ*.

Experimental Protocol: Synthesis via Diels-Alder Reaction

This protocol is a generalized procedure based on common methods for generating benzyne for subsequent trapping.

Materials:

- Anthranilic acid
- Isoamyl nitrite
- Furan
- Dichloromethane (DCM), anhydrous
- Sodium sulfate (Na₂SO₄), anhydrous


- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anthranilic acid in a suitable solvent like tetrahydrofuran.
- Add an excess of furan to the solution. Furan acts as both the diene and the solvent in some cases.
- Slowly add isoamyl nitrite to the reaction mixture at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain a controlled reaction rate.
- Stir the reaction mixture at room temperature for several hours until the evolution of nitrogen gas ceases.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield pure **1,4-dihydro-1,4-epoxynaphthalene**.

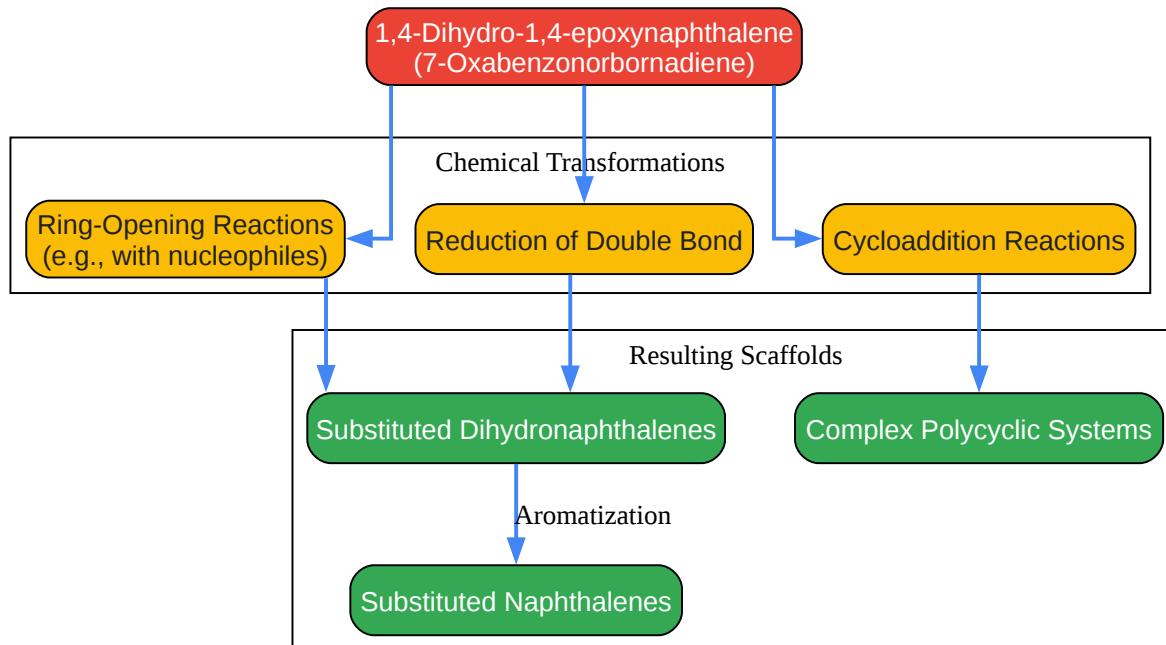
Purification of the Final Product: A common purification method involves dissolving the compound in diethyl ether, washing with water, and drying over potassium carbonate. The solvent is then evaporated, and the residue can be further purified by recrystallization from petroleum ether and sublimation.[\[1\]](#)

Synthesis Workflow

[Click to download full resolution via product page](#)

Synthesis of 1,4-dihydro-1,4-epoxynaphthalene.

Chemical Reactivity and Applications in Synthesis


1,4-Dihydro-1,4-epoxynaphthalene is a valuable intermediate in organic synthesis, primarily due to the strained nature of its bicyclic ether system.^[4] This strain allows for a variety of ring-opening reactions, providing access to a range of substituted dihydronaphthalene and naphthalene derivatives.

These transformations are often catalyzed by transition metals, such as cobalt, and can proceed with high levels of stereocontrol.^[5] The reactivity of the epoxide bridge and the double bond allows for the introduction of diverse functional groups.

Ring-Opening Reactions

The 7-oxabenzonorbornadiene framework is known to undergo asymmetric ring-opening reactions. For instance, cobalt-catalyzed C-H functionalization of indoles can be coupled with a ring-opening of 7-oxabenzonorbornadienes to produce complex chiral molecules.^[5] These reactions highlight the utility of this scaffold in generating molecular complexity from relatively simple starting materials.

Logical Relationship of Reactivity

[Click to download full resolution via product page](#)

Reactivity of 1,4-dihydro-**1,4-epoxynaphthalene**.

Biological Activity and Potential in Drug Development

While specific studies detailing the biological activity and signaling pathways of 1,4-dihydro-**1,4-epoxynaphthalene** are limited, the naphthalene core is a common motif in many biologically active compounds. For instance, various naphthalene-1,4-dione analogues have been synthesized and evaluated as anticancer agents.^[6] These studies suggest that the broader class of naphthalene derivatives has potential for therapeutic applications.

1,4-Dihydro-**1,4-epoxynaphthalene** serves as a crucial starting material for the synthesis of these more complex, biologically relevant molecules.^[4] Its ability to be transformed into a

variety of substituted naphthalenes makes it a valuable building block for medicinal chemists and drug development professionals. Further research is warranted to explore the direct biological effects of 1,4-dihydro-**1,4-epoxynaphthalene** and its simple derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-EPOXY-1,4-DIHYDRONAPHTHALENE | 573-57-9 [chemicalbook.com]
- 2. 1,4-Dihydro-1,4-epoxynaphthalene | C10H8O | CID 97139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. guidechem.com [guidechem.com]
- 5. Cobalt(III)-catalyzed asymmetric ring-opening of 7-oxabenzonorbornadienes via indole C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1,4-dihydro-1,4-epoxynaphthalene CAS number and molecular weight.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14758370#1-4-dihydro-1-4-epoxynaphthalene-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com